molecular formula C9H9Cl2NO4S B2464728 Methyl 3,5-dichloro-2-methanesulfonamidobenzoate CAS No. 2174008-13-8

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate

Cat. No.: B2464728
CAS No.: 2174008-13-8
M. Wt: 298.13
InChI Key: JFZHCCFROCDYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is characterized by the presence of chloro, methanesulfonamido, and ester functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.

    Esterification: The carboxylic acid group of 3,5-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,5-dichlorobenzoate.

    Sulfonamidation: The ester is then reacted with methanesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methanesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

    Hydrolysis: 3,5-dichloro-2-methanesulfonamidobenzoic acid.

    Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects.

    Agrochemicals: The compound may serve as a precursor for the development of herbicides or fungicides.

    Materials Science: It can be utilized in the design of novel materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can enhance binding affinity and specificity to target proteins, while the ester and chloro groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dichlorobenzoate: Lacks the methanesulfonamido group, which may result in different chemical reactivity and biological activity.

    3,5-Dichloro-2-methanesulfonamidobenzoic acid: The acid form of the compound, which may have different solubility and reactivity compared to the ester form.

Uniqueness

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3,5-dichloro-2-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-16-9(13)6-3-5(10)4-7(11)8(6)12-17(2,14)15/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHCCFROCDYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.